(S)-Di-tert-butyl 2-hydroxysuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

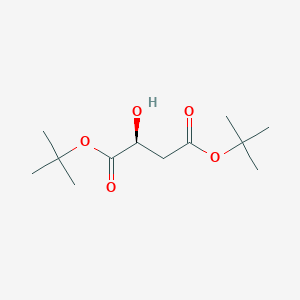

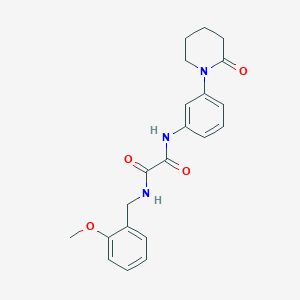

“(S)-Di-tert-butyl 2-hydroxysuccinate” is a chemical compound with the CAS Number: 355126-91-9 . It has a molecular weight of 246.3 and its IUPAC name is di-tert-butyl (S)-2-hydroxysuccinate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 . The InChI key is GINKKVHSVSLTAV-QMMMGPOBSA-N . This information can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 246.3 . The compound is usually stored at room temperature .Applications De Recherche Scientifique

Hydroxyl Group Protection

Hydroxyl groups play a critical role in the synthesis of various chemical compounds, and their protection is essential for controlling reactivity. (S)-Di-tert-butyl 2-hydroxysuccinate can potentially serve as a protective agent for hydroxyl groups due to the steric hindrance offered by the tert-butyl groups, which can prevent unwanted side reactions during synthesis processes. This concept is supported by the development of chemical agents such as dimethyl-tert-butylsilyl to protect hydroxyl groups, highlighting the importance of such protecting groups in chemical synthesis. These protective agents must exhibit stability under a range of conditions while being susceptible to removal by specific agents, which is a criterion that this compound could potentially meet (Corey & Venkateswarlu, 1972).

Antioxidant Applications

Antioxidants are crucial in preventing oxidative damage in biological systems and in the stabilization of food products. The structural similarity of this compound to known antioxidants suggests its potential role in enhancing the activity of enzymes involved in detoxifying reactive oxidative species. Research on compounds like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) demonstrates the role of tert-butyl groups in antioxidant activity, indicating that this compound could contribute to protection against carcinogenesis and toxicity by possibly enhancing the activity of protective enzymes such as NAD(P)H:quinone reductase (Benson, Hunkeler, & Talalay, 1980).

Synthesis of RNA

In the field of molecular biology, protecting groups are indispensable for the synthesis of RNA molecules. The use of tert-butyldithiomethyl (DTM) as a novel hydroxyl protecting group cleavable under reductive conditions for protecting 2'-OH during solid-phase RNA synthesis showcases the utility of such groups in facilitating the synthesis of RNA oligonucleotides. Given its structural features, this compound could serve a similar function, indicating its potential application in the synthesis of RNA and related biomolecules (Semenyuk et al., 2006).

Safety and Hazards

The safety information for “(S)-Di-tert-butyl 2-hydroxysuccinate” includes several hazard statements and precautionary statements . The hazard statements include H302 , which indicates that the compound is harmful if swallowed. The precautionary statements include P264, P270, P301+P312, and P330 . These statements advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .

Propriétés

IUPAC Name |

ditert-butyl (2S)-2-hydroxybutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKKVHSVSLTAV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)

![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)